(-)-Menthyl chloroformate
Description
Historical Development of Chloroformate Chemistry: A Scholarly Perspective
Chloroformates, formally esters of the unstable chloroformic acid, are a class of organic compounds with the general formula ROC(O)Cl. wikipedia.orgwikipedia.org Their history is intrinsically linked to the development of phosgene (B1210022) chemistry, as they are typically synthesized by the reaction of phosgene with alcohols or phenols. kobe-u.ac.jpnih.gov This method involves the reaction of an anhydrous alcohol with a molar excess of phosgene at low temperatures, evolving hydrogen chloride in the process. nih.gov
Initially, chloroformates were recognized as versatile reagents in organic synthesis, serving as important intermediates for producing a wide array of other compounds. taylorandfrancis.comalliedmarketresearch.com Their reactivity is similar to that of acyl chlorides, allowing them to readily react with nucleophiles. wikipedia.org Key reactions include the formation of carbamates with amines, carbonate esters with alcohols, and mixed anhydrides with carboxylic acids. wikipedia.org This reactivity established their role as key building blocks in the production of pharmaceuticals, agrochemicals, and polymers. alliedmarketresearch.commarketresearchintellect.comemergenresearch.com Over the decades, the utility of chloroformates expanded significantly, particularly with the development of specific reagents for peptide synthesis and as protecting groups in complex molecular constructions. wikipedia.orguni-kiel.de For instance, benzyl (B1604629) chloroformate became instrumental for introducing the Cbz protecting group, a foundational technique in peptide chemistry. wikipedia.org
The Significance of Menthyl Derivatives in Asymmetric Synthesis Research
Asymmetric synthesis, the methodology to synthesize a specific enantiomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in drug development where enantiomers can have vastly different biological activities. tcichemicals.comuni-halle.de Within this field, chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a reaction stereoselectively—are of paramount importance. tcichemicals.com
Menthyl derivatives, derived from the naturally abundant and chiral monoterpene menthol (B31143), have a long and storied history as effective chiral auxiliaries. nih.gov Their utility stems from the well-defined and rigid stereochemical structure of the menthyl group. When attached to a prochiral substrate, the bulky menthyl group effectively shields one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thereby inducing asymmetry.
(-)-Menthyl chloroformate serves as a key reagent for introducing the (-)-menthyl group as a chiral auxiliary. researchgate.netrcsi.comrcsi.com It is particularly effective in the synthesis of chiral compounds, such as planar chiral [2.2]metacyclophanes, by directing ortho-metalation reactions. researchgate.netrcsi.com The use of this compound allows for the creation of diastereomeric mixtures that can often be separated using standard techniques like chromatography, providing access to enantiomerically pure products. researchgate.netrcsi.com
Structural Basis for Chiral Induction in this compound-Derived Reactions
The ability of this compound to induce chirality is a direct consequence of its molecular structure. The key is the transfer of stereochemical information from the chiral menthyl group to a prochiral substrate during a chemical reaction. uni-halle.de
When this compound reacts with a nucleophile, such as an amine or an alcohol, it forms a carbamate (B1207046) or carbonate, respectively, attaching the chiral (-)-menthyl group to the molecule. The menthyl group possesses three chiral centers, leading to a well-defined three-dimensional structure. This structure features a bulky isopropyl group and a cyclohexane (B81311) ring in a stable chair conformation.
The steric bulk of the menthyl auxiliary dictates the direction of subsequent reactions. By blocking one face of the reactive center, it forces reagents to approach from the opposite, less sterically hindered face. This controlled approach leads to the preferential formation of one diastereomer over the other. For example, in the derivatization of chiral tetrahydroisoquinolines, reaction with (-)-(1R)-menthyl chloroformate yields diastereomeric carbamates. mdpi.com These diastereomers, having different physical properties, can then be resolved using achiral gas chromatography. mdpi.com The efficiency of the chiral induction is dependent on the rigidity of the transition state, which is enhanced by the defined conformation of the menthyl group.
Current Research Landscape and Challenges in Chloroformate Reagent Utilization
The field of chloroformate chemistry continues to evolve, with ongoing research focused on developing new reagents and applications while addressing inherent challenges. rsc.orgscientificupdate.com Chloroformates are widely used as derivatizing agents in analytical chemistry, especially for gas chromatography (GC) and high-performance liquid chromatography (HPLC). emergenresearch.comscbt.com They react rapidly with polar compounds like amino acids, converting them into more volatile and less polar derivatives suitable for GC analysis. wikipedia.orgresearchgate.net
However, the utility of chloroformates is not without its challenges. Their high reactivity makes them sensitive to moisture, hydrolyzing to the corresponding alcohol, carbon dioxide, and hydrogen chloride. wikipedia.orgnih.gov This instability can complicate handling and storage. rsc.org Furthermore, the reactivity of some chloroformates can lead to side reactions or racemization in sensitive substrates. scientificupdate.com
Current research aims to overcome these limitations. This includes the development of novel chloroformate reagents with tailored stability and reactivity to improve reaction yields and stereoselectivity. rsc.orgscientificupdate.com For instance, the stability and reactivity of alkylidene dihydropyridines can be tuned by the choice of chloroformate reagent used in their preparation. rsc.org There is also a significant focus on creating safer and more environmentally benign synthetic methods. This includes exploring in-situ generation of chloroformates to avoid handling the bulk, often toxic, reagents like phosgene. kobe-u.ac.jpacs.org The handling and transportation of chloroformates are often strictly regulated due to their potential hazards. marketresearchintellect.comresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C11H19ClO2 |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3 |
InChI Key |
KIUPCUCGVCGPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)Cl)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Menthyl Chloroformate and Its Derivatives
Established Laboratory-Scale Synthesis Protocols
The synthesis of (-)-Menthyl chloroformate in a laboratory setting has traditionally relied on methods involving phosgene (B1210022) and its substitutes. These protocols are well-established, offering reliable routes to this important chiral reagent.
Phosgene-Mediated Esterification Routes
The most common industrial method for preparing chloroformates involves the reaction of an alcohol with phosgene (COCl₂). wikipedia.org In the case of this compound, the synthesis involves reacting (-)-menthol with phosgene. justia.com This reaction is typically performed in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, which prevents unwanted side reactions.
The general reaction is as follows:
(-)-Menthol + COCl₂ → this compound + HCl
To achieve high purity, the reaction is often run with an excess of phosgene. The temperature must be carefully controlled, as higher temperatures can lead to the formation of byproducts like dimethyl carbonate in related syntheses. While effective, this method requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene gas. orgsyn.orgsigmaaldrich.com
A study on the synthesis of various chloroformates demonstrated that the reaction of an alcohol with phosgene at or below room temperature in the presence of a tertiary amine is a standard procedure. google.com Another safe and efficient method for preparing certain chloroformates involves a heterogeneous reaction of the alcohol with phosgene dissolved in a solvent like dichloromethane, catalyzed by solid anhydrous potassium carbonate. tandfonline.comresearchgate.net
| Reagent | Role | Key Considerations |
| (-)-Menthol | Starting alcohol | The chiral source for the final product. |
| Phosgene (COCl₂) | Carbonylating agent | Highly toxic gas requiring specialized handling. sigmaaldrich.com |
| Base (e.g., Pyridine) | Acid scavenger | Neutralizes HCl byproduct to drive the reaction forward. |
| Solvent (e.g., Toluene) | Reaction medium | Should be inert to the reactants. |
Diphosgene and Triphosgene (B27547) Alternatives in Synthesis
Due to the hazardous nature of phosgene gas, safer liquid and solid alternatives, namely diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), have been developed. iupac.orggoogle.com These reagents are easier to handle and store, and they decompose to generate phosgene in situ. google.comnih.gov
Diphosgene is a liquid that can be used as a direct substitute for phosgene. wikipedia.org It is considered more manageable than gaseous phosgene but still possesses comparable toxicity. wikipedia.org
Triphosgene , a stable crystalline solid, is an even more convenient and safer alternative. nih.gov It can be accurately weighed and used in standard laboratory setups with appropriate safety measures. nih.gov The reaction of an alcohol with triphosgene typically requires a base, such as pyridine or triethylamine, to facilitate the formation of the chloroformate. google.comnih.gov
A general process for preparing alkyl chloroformates involves reacting the alcohol with triphosgene. google.com A specific patent describes the production of L-menthyl chloroformate from L-menthol and triphosgene. epo.orggoogle.com The reaction can be carried out in a solvent like toluene. google.com Some procedures describe the slow addition of a triphosgene solution to a solution of the alcohol and a base to control the reaction. google.com
| Phosgene Substitute | Physical State | Key Advantages | Representative Reaction Conditions |
| Diphosgene | Liquid | Easier to handle than gaseous phosgene. wikipedia.org | Used in similar ways to phosgene for converting alcohols to chloroformates. |
| Triphosgene | Solid | Stable, crystalline, and easily measurable. nih.gov | Reaction with alcohol in the presence of a base like pyridine or an amine in a suitable solvent. google.comnih.govepo.org |
While these substitutes offer safety benefits, the reactivity can sometimes be lower than that of phosgene, potentially leading to lower yields or requiring harsher reaction conditions in some cases. sigmaaldrich.com
Non-Phosgene Methodologies for Chloroformate Formation
Research into phosgene-free synthetic routes for chloroformates aims to further enhance safety and reduce environmental impact. One innovative approach involves the photochemical synthesis of chloroformates. This method uses chloroform (B151607) (CHCl₃) as both a reactant and a solvent. acs.org Upon photo-irradiation with UV light in the presence of oxygen, chloroform can be converted to phosgene in situ, which then reacts with an alcohol present in the solution to form the corresponding chloroformate. acs.orgnih.gov This "photo-on-demand" synthesis offers a potentially safer and more controlled way to generate and use phosgene, as it is produced and consumed in the same reaction vessel. acs.orgkobe-u.ac.jp
Another non-phosgene approach is the transesterification of a different chloroformate with the desired alcohol. For instance, phenyl chloroformate can react with tert-butanol (B103910) to produce tert-butyl chloroformate, although this is less common for menthyl chloroformate synthesis.
Green Chemistry Approaches in Menthyl Chloroformate Synthesis
Green chemistry principles are increasingly being applied to chemical synthesis to minimize waste and improve safety. In the context of this compound synthesis, this primarily involves moving away from highly toxic reagents and developing more efficient processes.
The use of triphosgene instead of phosgene is a significant step towards a greener process due to its solid state and reduced handling risks. nih.gov However, since triphosgene still generates toxic phosgene, the ideal green method would avoid it altogether.
A promising green alternative is the use of continuous flow microchannel reactors. google.com A patented method describes the continuous synthesis of chloroformate compounds by reacting a compound with triphosgene in a flow reactor. epo.orggoogle.com This technology offers several advantages:
Enhanced Safety: The small reaction volumes within the microreactor minimize the amount of hazardous material present at any given time. This significantly reduces the risks associated with the accumulation of phosgene. google.com
Improved Efficiency: Continuous flow systems can shorten reaction times and improve yields and purity. google.com
Better Control: Precise control over reaction parameters like temperature and mixing leads to more consistent product quality.
The photo-on-demand synthesis using chloroform also aligns with green chemistry principles by generating the hazardous reagent in situ, thereby avoiding its storage and transport. acs.orgkobe-u.ac.jp This method can reduce side reactions and has clear advantages in terms of cost and safety. nih.gov
Derivatization of this compound: Synthetic Utility for Complex Molecular Architectures
This compound is a key chiral derivatizing agent, meaning it is used to react with other chiral molecules to form diastereomers. scbt.com These diastereomers have different physical properties and can be separated and analyzed using standard chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). scbt.comacs.org This allows for the determination of the enantiomeric composition (the ratio of different mirror-image forms) of the original chiral molecule. nih.govojp.gov
The primary reaction of this compound is with nucleophiles such as amines and alcohols. wikipedia.org
Reaction with amines: It reacts with primary and secondary amines to form stable carbamate (B1207046) derivatives. wikipedia.orgresearchgate.net
Reaction with alcohols: It reacts with alcohols to form carbonate esters. wikipedia.org
Reaction with carboxylic acids: It can react with carboxylic acids to form mixed anhydrides. wikipedia.orgarabjchem.org
This reactivity is widely exploited in analytical and synthetic chemistry:
Pharmaceutical Analysis: It has been used to determine the stereochemical composition of drugs like methorphan, where the different enantiomers have vastly different physiological effects (one is a narcotic, the other a cough suppressant). nih.govojp.gov It has also been used for the chiral purity testing of metoprolol (B1676517) and other β-blockers. koreascience.krnih.gov
Synthesis of Complex Molecules: Beyond its analytical use, the menthyl group can serve as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of subsequent reactions. It is also used to create complex molecules for the pharmaceutical and agrochemical industries. cymitquimica.comchemimpex.com For example, it has been used in the derivatization of etodolac (B1671708), a non-steroidal anti-inflammatory drug. arabjchem.org
The derivatization reaction is typically straightforward. For instance, the derivatization of β-blockers was achieved by reacting them with an excess of this compound at room temperature, with the reaction being completed within an hour for most substrates. koreascience.kr
| Compound Class | Derivative Formed | Application Example |
| Amines (e.g., in β-blockers, methorphan) | Carbamate | Chiral separation and analysis of pharmaceuticals. nih.govkoreascience.kr |
| Alcohols | Carbonate | Synthesis of complex molecules and chiral intermediates. chemimpex.com |
| Carboxylic Acids (e.g., etodolac) | Mixed Anhydride (B1165640)/Ester | Enantiomeric separation of NSAIDs. arabjchem.org |
Reaction Mechanisms and Kinetic Studies Involving Menthyl Chloroformate
Mechanistic Investigations of Nucleophilic Acyl Substitution Reactions
The primary reaction pathway for (-)-menthyl chloroformate involves nucleophilic acyl substitution at the carbonyl carbon. Depending on the substrate and reaction conditions, these reactions can proceed through different mechanistic routes, most commonly an associative bimolecular nucleophilic substitution (SN2) or an addition-elimination (A-E) mechanism. vulcanchem.comkoreascience.kr A kinetic study on the solvolysis of its enantiomer, (+)-menthyl chloroformate, in a variety of solvents, strongly supports an associative SN2 mechanism where bond-making is more advanced than bond-breaking in the transition state. koreascience.kr
This compound reacts with primary and secondary amines to form the corresponding menthyl carbamates. wikipedia.orgwikipedia.org This reaction is fundamental to its use as a chiral derivatizing agent, for instance, in the resolution of stereoisomers of nadolol, where it forms diastereomeric carbamates that can be separated chromatographically. researchgate.net
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the chloroformate. This process generally proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the stable carbamate (B1207046) product and hydrochloric acid. wikipedia.org The reaction is typically conducted in the presence of a base to neutralize the HCl byproduct. wikipedia.org
General Reaction Scheme for Carbamate Formation: R₂NH + (-)-Menthyl-O(CO)Cl → (-)-Menthyl-O(CO)NR₂ + HCl wikipedia.orgwikipedia.org
This transformation is crucial in synthetic chemistry for installing a protecting group on an amine. multichemindia.com
In reactions with alcohols, this compound forms asymmetric carbonate esters. wikipedia.org This nucleophilic acyl substitution follows a similar pathway to carbamate formation, where the alcohol's oxygen atom acts as the nucleophile. vulcanchem.comwikipedia.org The synthesis of (-)-menthyl hexyl carbonate, for example, can be achieved through a one-pot method where hexyl chloroformate is first generated in situ and then reacted with (-)-menthol. kobe-u.ac.jp The general synthesis involves reacting the chloroformate with an alcohol, often in the presence of a base like pyridine (B92270) to scavenge the resulting HCl. wikipedia.orgchemicalbook.com
General Reaction Scheme for Carbonate Ester Formation: R'OH + (-)-Menthyl-O(CO)Cl → (-)-Menthyl-O(CO)OR' + HCl wikipedia.org
These reactions are synthetically useful for creating more complex carbonate structures from simpler alcohol and chloroformate precursors. google.com
The terms carbamate and urethane (B1682113) are often used interchangeably in organic chemistry to describe the -NH-C(=O)-O- functional group. wikipedia.orgmdpi.com Therefore, the kinetics of urethane bond formation from this compound are identical to the kinetics of carbamate formation discussed previously. The reaction rate is dependent on the nucleophilicity of the amine and the solvent properties. mdpi.com
Kinetic studies on analogous chloroformates, such as methyl chloroformate, show that the reaction with amines follows second-order kinetics. mdpi.com The rate-determining step can be either the formation or the breakdown of the tetrahedral intermediate, depending on the basicity of the amine and the nature of the leaving group. psu.edu For this compound, given its propensity for an associative SN2 mechanism in solvolysis, the transition state for aminolysis is also expected to be highly ordered and bimolecular. koreascience.kr
Carbonate Ester Synthesis Pathways
Role of Stereoelectronic Effects in Chloroformate Reactivity
Stereoelectronic effects play a significant role in the reactivity of chloroformates. sit.edu.cn The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, which polarizes the C=O bond and makes it susceptible to nucleophilic attack.
In this compound, the bulky menthyl group introduces considerable steric hindrance around the reaction center. This steric bulk, combined with the electron-donating nature of the secondary alkyl group, influences the reaction mechanism. Unlike tertiary chloroformates (e.g., tert-butyl chloroformate) where steric hindrance can promote an ionization (SN1) pathway, the structure of this compound favors a bimolecular (SN2) pathway. koreascience.kr The menthyl group's conformation can also influence the accessibility of the carbonyl group, affecting reaction rates. acs.org
Kinetic Studies on Reaction Rates and Activation Energies
Kinetic studies provide quantitative insight into the reaction mechanisms of this compound. A detailed kinetic analysis of the solvolysis of its enantiomer, (+)-menthyl chloroformate, was conducted across 28 different solvents, and the data was analyzed using the extended Grunwald-Winstein equation. koreascience.kr
log (k/k₀) = lNT + mYCl + c
This equation correlates the reaction rate constant (k) with the solvent nucleophilicity (NT) and the solvent ionizing power (YCl). The sensitivity parameters, l and m, provide mechanistic information. koreascience.kr
The study yielded an l value of 2.46 and an m value of 0.91. The high l value indicates significant sensitivity to solvent nucleophilicity, while the moderate m value shows a lesser dependence on the solvent's ionizing power. koreascience.kr This supports a mechanism with substantial nucleophilic participation from the solvent at the transition state. koreascience.kr The activation parameters (ΔH‡ and ΔS‡) determined in these studies are also consistent with a bimolecular reaction mechanism. researchgate.net
| Parameter | Value | Interpretation |
|---|---|---|
| l (Sensitivity to Nucleophilicity) | 2.46 ± 0.18 | High dependence on solvent nucleophilicity, indicating significant bond formation in the transition state. |
| m (Sensitivity to Ionizing Power) | 0.91 ± 0.07 | Moderate dependence on solvent ionizing power, suggesting a low degree of charge development and bond cleavage in the transition state. |
| l/m Ratio | 2.7 | A value greater than 2.0 is characteristic of an associative SN2 (addition-elimination) reaction. |
| Solvent Kinetic Isotope Effect (kMeOH/kMeOD) | 2.16 | A relatively large value, supporting a mechanism where the solvent acts as a nucleophile in the rate-determining step, likely with general-base catalysis. |
Intermediates and Transition State Analysis in this compound Reactions
Analysis of the kinetic data for menthyl chloroformate solvolysis points to a highly ordered, associative SN2 transition state. koreascience.kr The l/m ratio of 2.7 suggests that the reaction pathway is closer to an addition-elimination mechanism (associative SN2) than a dissociative SN1 or a synchronous SN2 reaction. koreascience.kr
In this proposed transition state, the bond to the incoming nucleophile (e.g., a solvent molecule or an amine) is substantially formed, while the carbon-chlorine bond is only partially broken. koreascience.kr This is described as a process where bond-making is enhanced relative to bond-breaking. koreascience.kr The significant solvent kinetic isotope effect (2.16) further supports this model, indicating that a proton transfer from the nucleophile is part of the rate-determining step, which is characteristic of general base-catalyzed nucleophilic attack. koreascience.krresearchgate.net
For reactions with strong nucleophiles like amines, the mechanism likely involves a discrete tetrahedral intermediate. psu.edu This intermediate is formed by the addition of the nucleophile to the carbonyl group. The subsequent rapid departure of the chloride leaving group then yields the final product. Computational studies on related chloroformate reactions have helped to characterize the geometry and energetics of such intermediates and their corresponding transition states. nih.govacs.org
Applications of Menthyl Chloroformate in Organic Synthesis
Protective Group Chemistry: Strategic Employment for Alcohols and Amines
Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. numberanalytics.com (-)-Menthyl chloroformate is utilized to introduce the menthoxycarbonyl (Moc) group, a protective shield for alcohols and amines. chemimpex.comchemimpex.com
Menthoxycarbonyl (Moc) Protecting Group Introduction
The introduction of the Moc protecting group is typically achieved by reacting an alcohol or amine with this compound in the presence of a base. chemimpex.comchemimpex.com This reaction forms a carbamate (B1207046) with an amine or a carbonate with an alcohol. multichemindia.comwikipedia.org The menthyl group, being chiral, allows for the potential of diastereoselective reactions later in the synthetic sequence. acs.org
The general reaction for the protection of an alcohol (R-OH) or a primary/secondary amine (R-NH₂) with this compound is as follows:
For Alcohols: R-OH + (-)-Menthyl-O-CO-Cl → R-O-CO-O-Menthyl + HCl
For Amines: R-NH₂ + (-)-Menthyl-O-CO-Cl → R-NH-CO-O-Menthyl + HCl
The selection of a suitable base is crucial for the efficient introduction of the Moc group. Common bases include pyridine (B92270), triethylamine, or sodium bicarbonate. highfine.com
Table 1: Introduction of the Moc Protecting Group
| Substrate | Reagent | Product |
|---|---|---|
| Alcohol (R-OH) | This compound | Menthoxycarbonyl-protected alcohol (carbonate) |
Orthogonal Deprotection Strategies for Moc-Protected Substrates
A key advantage in modern synthetic chemistry is the use of orthogonal protecting groups, which allows for the selective removal of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.org This strategy provides chemists with precise control over the unmasking of functional groups during a synthesis. masterorganicchemistry.com The Moc group can be part of such a strategy. For instance, while a Boc (tert-butyloxycarbonyl) group is typically removed with acid and an Fmoc (9-fluorenylmethyloxycarbonyl) group with base, the conditions for Moc group removal can be tailored to be distinct from these. wikipedia.orgmasterorganicchemistry.com
Reagent for the Synthesis of Diverse Functional Groups
Beyond its role in protection chemistry, this compound serves as a valuable reagent for the synthesis of a variety of important functional groups.
Generation of Isocyanates from Primary Amines
Chloroformates, in general, are precursors for the synthesis of isocyanates. tradeindia.comkobe-u.ac.jp The reaction of a primary amine with a chloroformate, such as this compound, initially forms a carbamate. This carbamate can then be converted to an isocyanate. google.comnih.gov This method can be an alternative to the use of the highly toxic phosgene (B1210022). tradeindia.comrsc.org
The general two-step process is:
R-NH₂ + (-)-Menthyl-O-CO-Cl → R-NH-CO-O-Menthyl + HCl
R-NH-CO-O-Menthyl → R-N=C=O + (-)-Menthol
Chiral Auxiliary for Carbonyl Activation
The chiral nature of the menthyl group makes this compound an effective chiral auxiliary. researchgate.netresearchgate.net A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sfu.ca In the context of carbonyl activation, this compound can react with a carboxylic acid to form a mixed anhydride (B1165640). This activated carbonyl species can then react with a nucleophile, with the chiral menthyl group influencing the stereochemical outcome of the reaction. For instance, it has been used in the synthesis of planar chiral [2.2]metacyclophanes, where it introduces a carbonyl group and allows for the separation of diastereomers. researchgate.netresearchgate.net
Table 2: Use as a Chiral Auxiliary
| Reaction Type | Role of this compound | Outcome |
|---|---|---|
| Asymmetric Synthesis | Chiral Auxiliary | Diastereoselective product formation |
Precursor for Activated Esters and Amides
This compound can be used to activate carboxylic acids for the formation of esters and amides. cymitquimica.com The reaction of a carboxylic acid with this compound in the presence of a base generates a mixed anhydride. wikipedia.orgcdnsciencepub.com This mixed anhydride is a highly reactive species that can then readily react with an alcohol or an amine to form the corresponding ester or amide, respectively. researchgate.net This method is particularly useful when direct esterification or amidation is difficult. beilstein-journals.orgnih.gov
The general scheme is as follows:
R-COOH + (-)-Menthyl-O-CO-Cl → R-CO-O-CO-O-Menthyl (Mixed Anhydride)
R-CO-O-CO-O-Menthyl + R'-OH → R-COOR' + (-)-Menthol + CO₂
R-CO-O-CO-O-Menthyl + R'-NH₂ → R-CONHR' + (-)-Menthol + CO₂
This approach has been utilized in peptide synthesis and in the preparation of various other complex organic molecules. multichemindia.com
Catalyst and Ligand Precursor in Homogeneous and Heterogeneous Catalysis
This compound, a derivative of the naturally occurring chiral alcohol (-)-menthol, serves as a crucial reagent in the field of catalysis. Its primary utility lies not in acting directly as a catalyst but as a precursor for the synthesis of chiral ligands and as a reagent in certain catalytic reactions. Its influence is significant in both homogeneous and heterogeneous catalysis, where the precise control of stereochemistry is paramount for achieving high efficiency and selectivity. The molecule's inherent chirality, derived from the menthyl group, is pivotal in its application for creating stereoselective catalytic systems.
Chiral Ligand Synthesis for Asymmetric Catalysis
The synthesis of enantiomerically pure chiral ligands is a cornerstone of asymmetric catalysis. This compound is widely employed as a chiral resolving agent to separate racemic mixtures of ligand precursors. This method is particularly effective for biaryl compounds, such as binaphthols and biphenols, which are common backbones for privileged ligands.
The general strategy involves the reaction of a racemic mixture of a diol (or a similar functional group) with this compound. This reaction forms a pair of diastereomeric carbamates. Due to their different physical properties, such as solubility and chromatographic behavior, these diastereomers can be separated using standard laboratory techniques like fractional crystallization or chromatography. scholaris.caresearchgate.net Once the desired diastereomer is isolated, the menthyl carbamate groups are cleaved to release the enantiomerically pure ligand precursor, which can then be converted into the final chiral ligand.
A notable example is the resolution of racemic 1,1'-bi-2-naphthol (B31242) (BINOL). Treating racemic BINOL with this compound in the presence of a base yields two diastereomeric dicarbonates. scholaris.caresearchgate.net These can be separated, and subsequent hydrolysis affords the individual (R)- and (S)-enantiomers of BINOL in high optical purity. scholaris.ca These enantiopure BINOLs are precursors to a vast array of important ligands for asymmetric synthesis, including Lewis acids for Diels-Alder reactions and phosphine (B1218219) ligands for hydrogenation.
Similarly, this methodology has been applied to the synthesis of novel P-chiral biaryl phosphine ligands, such as BI-DIME. In this process, a racemic phosphine oxide precursor is resolved by forming a temporary link with an enantiopure derivative of menthol (B31143). strem.com After separation of the diastereomers, the chiral auxiliary is removed, and further synthetic steps yield the enantiopure phosphine ligand. strem.com These ligands have demonstrated high efficacy in palladium-, nickel-, and rhodium-catalyzed asymmetric reactions, including Suzuki-Miyaura couplings and hydroborations. strem.com
Another application is in the synthesis of chiral phosphepine ligands. Resolution of an intermediate bisphenol with this compound allows for the isolation of the pure (R)-enantiomer. researchgate.net The resulting cationic Rhodium(I) complex of the synthesized phosphepine ligand acts as a highly active and stereoselective catalyst for the hydrogenation and transfer hydrogenation of α,β-unsaturated acid derivatives, achieving enantiomeric excesses of 94–96%. researchgate.net
| Chiral Ligand Precursor | Method of Resolution | Resulting Ligand Type | Application in Asymmetric Catalysis |
| 1,1'-Bi-2-naphthol (BINOL) | Formation and separation of diastereomeric menthyl dicarbonates. scholaris.caresearchgate.net | Biaryl Diols | Precursor for Lewis acids and phosphine ligands used in various reactions. |
| Biaryl Phosphine Oxides | Formation of diastereomeric adducts with a menthol derivative. strem.com | P-Chiral Biaryl Phosphines (e.g., BI-DIME) | Suzuki-Miyaura coupling, Miyaura borylation, aminations. strem.com |
| Bisphenol for Phosphepines | Formation and separation of diastereomeric menthyl carbonates. researchgate.net | Axially Chiral Phosphepines | Rh(I)-catalyzed asymmetric hydrogenation and transfer hydrogenation. researchgate.net |
Involvement in Metal-Catalyzed Carbonylation Reactions
In metal-catalyzed carbonylation reactions, chloroformates, including this compound, can serve as convenient and safer substitutes for gaseous and highly toxic carbon monoxide (CO). rsc.orgresearchgate.net They function as "CO surrogates" or carbonyl sources, delivering the carbonyl group to the catalytic cycle. This approach is advantageous as it avoids the handling of high pressures of CO gas and can often be performed under milder conditions. rsc.org
The general mechanism in these reactions involves the oxidative addition of the chloroformate to a low-valent transition metal catalyst, such as Pd(0) or Ni(0). This step typically forms an acyl-metal complex and a metal chloride. This reactive intermediate can then participate in subsequent steps, like transmetalation or migratory insertion, to form the final carbonylated product.
Research has demonstrated the use of alkyl chloroformates in various metal-catalyzed carbonylations:
Nickel-Catalyzed Ketone Synthesis: Ethyl chloroformate has been used as a carbonyl source in the nickel-catalyzed three-component reductive carbonylation of alkyl iodides to synthesize a wide range of dialkyl ketones. rsc.org This process utilizes a Ni(0) catalyst, which is thought to react with the chloroformate to initiate the carbonylation sequence.
Palladium-Catalyzed Alkoxycarbonylation: Alkyl chloroformates have been successfully employed in the Pd-catalyzed stereoselective alkoxycarbonylation of unactivated C(sp³)–H bonds. researchgate.net This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, where the oxidative addition of the chloroformate to a Pd(II)-palladacycle forms a Pd(IV) intermediate. Subsequent reductive elimination yields the carbonylated ester product. researchgate.net This method circumvents the difficulty of CO migratory insertion often encountered in traditional Pd(0)/Pd(II) cycles for such transformations. researchgate.net
Nickel-Catalyzed Multicomponent Coupling: Chloroformates are used in nickel-catalyzed regio- and enantioselective coupling reactions involving an alkene and a protected α-amino acid. The reaction proceeds via a nickel hydride carbonyl complex that is generated in situ and promotes a hydrometalation/chain-walking sequence with the alkene. rsc.org
While many studies use simpler alkyl chloroformates like ethyl or isopropyl chloroformate, the underlying chemistry is directly applicable to this compound. researchgate.netrsc.org The reactivity is dictated by the chloroformate functional group. The use of a chiral chloroformate like this compound could potentially introduce stereoselectivity in certain carbonylation reactions, although its primary documented role in catalysis remains as a chiral auxiliary for ligand synthesis.
Stereochemical Aspects and Chiral Applications of Menthyl Chloroformate
Chiral Auxiliary Function in Asymmetric Synthesis
As a chiral auxiliary, (-)-menthyl chloroformate is temporarily incorporated into a prochiral substrate to influence the stereochemical outcome of a subsequent reaction. The bulky and stereochemically defined menthyl group directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.
Diastereoselective Reactions Mediated by this compound
This compound has been effectively used to mediate various diastereoselective reactions. For instance, it has been employed in the synthesis of planar chiral [2.2]metacyclophanes. researchgate.netresearchgate.net The reaction of a pro-chiral substituted metacyclophane with this compound introduces a carbonyl group and creates a diastereomeric mixture of planar chiral compounds. researchgate.netresearchgate.net These diastereomers can then be separated, providing access to enantiomerically pure planar chiral molecules which have potential applications as chiral catalysts and ligands. researchgate.netresearchgate.net
Another notable application is in the diastereoselective carboxalkylation of enolates, which allows for the formation of quaternary carbon centers. researchgate.netglobalauthorid.com The reaction of enolates with this compound leads to the formation of β-keto esters with a high degree of diastereoselectivity. researchgate.net
Control of Stereochemistry in New Carbon-Carbon and Carbon-Heteroatom Bond Formations
The chiral menthyl group plays a crucial role in controlling the stereochemistry during the formation of new chemical bonds. In the context of carbon-carbon bond formation, the reaction of isoquinolines with (R)-menthyl chloroformate and arenes or heteroarenes results in 2-acyl-1-aryl-1,2-dihydroisoquinolines. This Mannich-type reaction proceeds through an intermediate N-acylisoquinolinium salt, with the menthyl group directing the stereoselective addition of the aryl group. arkat-usa.org
Furthermore, this compound has been utilized in reactions forming carbon-heteroatom bonds. While direct examples of its primary role in controlling stereochemistry in C-heteroatom bond formation are less common in the initial search, its application in derivatization for analytical purposes often involves the formation of C-N and C-O bonds, which will be discussed in a later section. The principles of steric hindrance and conformational rigidity provided by the menthyl group are fundamental to its ability to influence the stereochemical outcome of these bond-forming reactions. doi.org
Chiral Derivatizing Agent for Enantiomeric Purity Determination
One of the most widespread applications of this compound is as a chiral derivatizing agent (CDA). heraldopenaccess.us In this role, it reacts with a racemic or enantiomerically enriched mixture of a chiral compound, typically containing an amine or alcohol functional group, to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated and quantified using standard chromatographic or spectroscopic techniques.
Formation of Diastereomeric Derivatives for Chromatographic Separation
The reaction of this compound with a racemic analyte produces diastereomeric carbamates (from amines) or carbonates (from alcohols). scirp.orgresearchgate.net These diastereomers can then be separated on a non-chiral stationary phase using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). scirp.orgnih.govkoreascience.kr
A notable example is the determination of the enantiomeric composition of substituted tetrahydroisoquinolines (THIQs). scirp.orgresearchgate.net Derivatization with (-)-(1R)-menthyl chloroformate yields diastereomeric carbamates that are easily resolvable on a standard non-polar achiral GC column, with resolution factors (R) often exceeding 1.5. scirp.orgresearchgate.net This method has proven to be robust for a variety of THIQs with different steric and electronic properties. scirp.org Similarly, this technique has been successfully applied to the analysis of the antiarrhythmic drug encainide (B1671269) and its metabolites, where the resulting diastereomeric carbamates were separated by normal-phase HPLC. nih.gov The method was sensitive enough to detect a 1:99 ratio of the two enantiomers. nih.gov
The following table summarizes the application of this compound in the chromatographic separation of various chiral compounds.
| Analyte | Derivative Formed | Chromatographic Method | Key Finding |
| Substituted Tetrahydroisoquinolines (THIQs) | Diastereomeric carbamates | Gas Chromatography (GC) on an achiral column | Resolution factors (R) exceeded 1.5 for various THIQs. scirp.orgresearchgate.net |
| Encainide and its metabolites | Diastereomeric carbamates | Normal-phase HPLC on a silica (B1680970) column | Baseline resolution of diastereomers was achieved. nih.gov |
| Metoprolol (B1676517) | Diastereomeric carbamates | Reversed-phase HPLC on a C8 column | The method allowed determination of 0.05% of either enantiomer. koreascience.kr |
| Propranolol | Diastereomeric carbamates | Reversed-phase HPLC with fluorescence detection | Sensitive assay with a detection limit of 1 ng/mL in plasma. nih.gov |
| Nadolol | Diastereomeric carbamates | Preparative HPLC | Successful resolution of the four stereoisomers. researchgate.net |
| Pindolol (B1678383) | Diastereomeric carbamates | Chromatographic method | The resolved diastereomers were hydrolyzed to yield the pure enantiomers. koreascience.kr |
| 1,1'-Bi-2-naphthol (B31242) | Diastereomeric carbonates | Not specified | A convenient resolution method in a two-phase system. researchgate.netresearchgate.net |
| Etodolac (B1671708) | Diastereomeric esters | Reversed-phase HPLC | Ultrasound-assisted derivatization was developed for this carboxylic acid. arabjchem.org |
Utilization in NMR-Based Enantiomeric Excess Analysis
While chromatographic methods are more common, this compound can also be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to determine enantiomeric excess. After derivatization, the resulting diastereomers will have distinct NMR spectra. The protons in the vicinity of the newly formed stereocenter will experience different chemical environments in each diastereomer, leading to separate signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be calculated.
This technique was used to confirm the structure of the diastereomeric derivatives of dextro- and levomethorphan, ensuring that no structural changes occurred during the derivatization process. researchgate.netnih.gov The analysis of the NMR spectra of the diastereomers of planar chiral [2.2]metacyclophanes also allowed for their structural elucidation. researchgate.netresearchgate.net
Resolution of Racemic Mixtures via Diastereomeric Salt/Ester Formation
Beyond analytical applications, this compound is employed in the preparative resolution of racemic mixtures. scribd.com This process involves the formation of diastereomeric esters (carbonates) which can then be separated on a larger scale by techniques like crystallization or preparative chromatography. researchgate.netmsu.edu Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure compounds. koreascience.kr
For example, racemic pindolol was resolved by derivatization with S-(-)-menthyl chloroformate to form diastereomers, which were then separated chromatographically. koreascience.kr Subsequent hydrolysis of the separated diastereomers yielded the individual enantiomers of pindolol in good yield without racemization. koreascience.kr A similar strategy has been used for the resolution of nadolol, a drug with three chiral centers, resulting in the isolation of the most active R,S,R-(-)-nadolol isomer with high optical purity. researchgate.net The resolution of 1,1'-bi-2-naphthol (BINOL) has also been achieved using this compound, with the added benefit that the (-)-menthol can be recovered and reused. researchgate.netresearchgate.net
This method of kinetic resolution relies on the different reaction rates of the enantiomers with the chiral reagent. scribd.com The (d)-enantiomer of an alcohol, for instance, might react faster with (l)-menthyl chloroformate to form a carbonate ester, while the (l)-enantiomer reacts more slowly due to steric and stereoelectronic mismatch. scribd.com This allows for the separation of the unreacted alcohol from the newly formed ester. scribd.com
Stereochemical Implications in Natural Product Synthesis
This compound serves as a pivotal chiral auxiliary in the stereocontrolled synthesis of various natural products. Its role is often to introduce a chiral center that directs the stereochemical outcome of subsequent reactions, or to enable the separation of enantiomers through the formation of diastereomeric derivatives.
A notable application is in the synthesis of aporphine (B1220529) alkaloids. For instance, during the total synthesis of (±)-variabiline, a natural product that enhances the activity of the antibiotic colistin, this compound was employed for the resolution of the racemic mixture. nih.gov The reaction of (±)-variabiline with this compound yielded two diastereomers, which could be separated. nih.gov Subsequent X-ray crystallographic analysis of one of the diastereomeric carbamates confirmed the structure, which was crucial for verifying the synthetic route and enabling the synthesis of individual enantiomers for structure-activity relationship (SAR) studies. nih.gov
The utility of this compound extends to the synthesis of chiral amino acids, which are fundamental building blocks of many natural products. In the synthesis of peptide acids, the choice of chloroformate can influence the degree of racemization. Research has shown that using menthyl chloroformate instead of isobutyl chloroformate can reduce racemization by half during peptide coupling reactions. cdnsciencepub.com This is attributed to the slower formation of the 2-alkoxy-5(4H)-oxazolone intermediate, which is responsible for the loss of stereochemical integrity. cdnsciencepub.com This principle is critical for constructing peptides and other natural products containing multiple chiral centers with high fidelity.
Furthermore, diastereoselective carboxylations of enolates using this compound provide a pathway to construct quaternary carbon centers, a common structural motif in complex natural products. researchgate.net The menthyl group acts as a chiral auxiliary, directing the approach of the electrophile to one face of the enolate, thereby establishing a new stereocenter with a predictable configuration.
The synthesis of precursors for physostigmine, an alkaloid used to treat glaucoma, also benefits from the use of this compound. It is used as a derivatizing agent to determine the enantiomeric concentration of amine intermediates. The primary amine is converted into diastereomeric carbamates, which can then be analyzed by HPLC to quantify the enantiomeric excess achieved in the synthesis. google.com
Enantioselective Synthesis of Complex Molecular Architectures
The construction of complex molecular architectures with high enantioselectivity is a significant challenge in organic synthesis. This compound has proven to be an effective tool in this endeavor, primarily by acting as a chiral auxiliary to control the formation of stereoisomers, which can then be separated.
A prominent example is the synthesis of planar chiral [2.2]metacyclophanes. These molecules possess a unique form of chirality due to the restricted rotation of the aromatic rings. The synthesis can be achieved via a directed ortho metalation of a pro-chiral substituted metacyclophane. The use of this compound as a chiral auxiliary introduces a carbonyl group, creating a mixture of diastereomeric planar chiral metacyclophanes. researchgate.netresearchgate.net These diastereomers can be readily separated using techniques like semipreparative HPLC, providing access to enantiomerically pure forms of these complex structures. researchgate.netresearchgate.net The high inversion barriers of these molecules make them promising candidates for use as chiral catalysts and ligands. researchgate.netresearchgate.net
In the realm of axially chiral compounds, this compound has been used in the synthesis of chiral biaryls. These compounds are important as ligands in asymmetric catalysis. The strategy involves using the menthyl group to control the stereochemistry during key bond-forming reactions, leading to products with good diastereoselectivities (up to >95:5 d.r.). researchgate.net
The reagent's utility is also demonstrated in the stereoselective 1-arylation of isoquinolines. Reaction of isoquinolines with this compound generates an intermediate N-acylisoquinolinium salt. Subsequent reaction with organometallic reagents leads to 2-acyl-1-aryl-1,2-dihydroisoquinolines with modest diastereomeric ratios (up to 70:30). arkat-usa.org While the selectivity is not always high, this method provides a route to chiral 1-aryl-1,2,3,4-tetrahydroisoquinolines, which are scaffolds for potent receptor ligands. arkat-usa.org
The resolution of complex racemic mixtures is another area where this compound excels. For the antiarrhythmic drug encainide and its metabolites, where chiral columns failed to provide adequate separation, derivatization with this compound was successful. nih.gov It reacts with the tertiary piperidine (B6355638) nitrogen to form diastereomeric menthyl carbamates, which are easily separable by normal-phase HPLC, allowing for the detection of as little as a 1:99 ratio of the two enantiomers. nih.gov Similarly, it has been used for the resolution of the drug nadolol, which has three chiral centers, by forming diastereomeric carbamates that can be separated chromatographically. nih.govresearchgate.netresearchgate.net
The following table summarizes the diastereomeric/enantiomeric ratios achieved in various syntheses using this compound.
| Application | Substrate | Diastereomeric/Enantiomeric Ratio Achieved | Reference |
| Synthesis of Chiral Biaryls | Phosphinate-substituted precursors | up to >95:5 d.r. | researchgate.net |
| Resolution of Encainide | Racemic Encainide | Detection of 1:99 (+)/(-) ratio possible | nih.gov |
| 1-Arylation of Isoquinolines | Isoquinoline | up to 70:30 d.r. | arkat-usa.org |
Advanced Analytical and Characterization Methodologies Utilizing Menthyl Chloroformate
Spectroscopic Analysis of Derivatives Formed from (-)-Menthyl Chloroformate
The derivatization of analytes with this compound yields menthoxycarbonyl derivatives, which can be thoroughly analyzed using various spectroscopic methods. These techniques are crucial for confirming the structure of the newly formed diastereomers and ensuring the integrity of the original analyte's stereocenter.
Nuclear Magnetic Resonance (NMR) Studies of Menthoxycarbonyl Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of menthoxycarbonyl derivatives. Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to confirm that the derivatization reaction has proceeded as expected and that the core structure of the analyte remains unchanged during the process.
In a study on the stereochemical analysis of methorphan, NMR was employed to analyze the dextro- and levomethorphan derivatives of this compound. The analysis confirmed that the derivatization did not alter the structure of the methorphan molecule, a critical factor for accurate forensic analysis. researchgate.net The formation of the carbamate (B1207046) linkage introduces new, characteristic signals into the NMR spectrum. For instance, ¹H NMR spectra of cholesteryl carbamate derivatives show a distinct signal for the carbamate proton (NH) and the methine proton (OCO-CH) adjacent to the carbamate linkage, providing clear evidence of the derivatization. orientjchem.org Similarly, ¹³C NMR spectra will show a characteristic peak for the carbonyl carbon of the carbamate group. orientjchem.org By comparing the NMR spectra of the two diastereomers, subtle differences in chemical shifts can often be observed for the nuclei near the chiral centers, which arises from the different spatial arrangement of the atoms in the diastereomers. researchgate.net
Mass Spectrometry (MS) Fragmentation Patterns of Derived Compounds
Mass spectrometry (MS), particularly when coupled with chromatographic separation (GC-MS or LC-MS), is essential for both identifying and quantifying menthoxycarbonyl derivatives. The electron ionization (EI) or other ionization techniques cause the derivative to fragment in a predictable manner, creating a unique mass spectrum that serves as a chemical fingerprint.
The analysis of carbamate derivatives often reveals characteristic fragmentation patterns. nih.govnih.gov A common fragmentation pathway for carbamates involves the cleavage of bonds adjacent to the carbonyl group. libretexts.orgscienceready.com.au For menthoxycarbonyl derivatives of amines, fragmentation can provide information about both the menthyl group and the original analyte. For example, in the GC-MS analysis of tetrahydroisoquinoline (THIQ) derivatives, mass spectra showed fragments corresponding to the THIQ skeleton as well as ions characteristic of the menthyl group, such as m/z values of 83, 55, and 39. researchgate.net
In forensic applications, such as the detection of amphetamine and methamphetamine, specific fragment ions of the this compound derivatives are monitored to ensure positive analyte identification and for quantification. nih.gov This selective ion monitoring (SIM) or multiple reaction monitoring (MRM) enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the substances. longdom.orglongdom.org
| Analyte | Derivative Type | Key Fragment Ions (m/z) | Analytical Application |
|---|---|---|---|
| Amphetamine | Menthoxycarbonyl Carbamate | 226, 182, 227 | Urinary drug detection nih.gov |
| Methamphetamine | Menthoxycarbonyl Carbamate | 240, 102, 196 | Urinary drug detection nih.gov |
| Tetrahydroisoquinolines (THIQs) | Menthoxycarbonyl Carbamate | 91, 83, 55, 39 (menthyl fragments) | Enantiomeric purity analysis researchgate.net |
| Carbamate Pesticides | Carbamate | Neutral loss of CH₃NCO (57 Da) | Residue analysis nih.gov |
Infrared (IR) and Raman Spectroscopic Signatures of Reaction Products
Infrared (IR) and Raman spectroscopy are valuable for confirming the formation of the desired derivative by identifying the functional groups present. The reaction of this compound with an amine or an alcohol results in the formation of a carbamate or a carbonate ester, respectively.
The most significant change observed in the IR spectrum is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch of the newly formed carbamate or carbonate group. libretexts.org This band typically appears in the region of 1750-1680 cm⁻¹. libretexts.org For example, the IR spectra of cholesteryl carbamate derivatives show a prominent C=O stretch for the carbamate functional group. orientjchem.org Concurrently, the successful derivatization of an alcohol or primary/secondary amine is confirmed by the disappearance or significant reduction in the intensity of the broad O-H or N-H stretching bands, which are typically found in the 3600-3200 cm⁻¹ region. libretexts.orglibretexts.org
Raman spectroscopy can provide complementary information. While the C=O bond gives a strong signal in the IR spectrum, other bonds like C-C and C-O also produce characteristic Raman shifts, providing a holistic fingerprint of the derivative molecule. gelest.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| O-H (Alcohol) | Stretch | 3600-3200 (Broad) | Disappears upon derivatization |
| N-H (Amine) | Stretch | 3500-3300 | Disappears upon derivatization |
| C=O (Carbamate/Carbonate) | Stretch | 1750-1680 (Strong) | Appears upon derivatization libretexts.org |
| C-O | Stretch | 1300-1100 | Present in both reactant and product, may shift libretexts.org |
Chromatographic Techniques for Separation and Quantification of Derivatized Analytes
Chromatographic methods are the cornerstone of analysis for analytes derivatized with this compound. The formation of diastereomers allows for their separation on conventional achiral stationary phases, which is often simpler and more cost-effective than using specialized chiral columns.
Gas Chromatography (GC) with Menthyl Chloroformate Derivatization
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. By converting non-volatile or polar analytes like amino acids, amines, and alcohols into their more volatile menthoxycarbonyl derivatives, GC analysis becomes feasible. doi.org The key advantage is that the resulting diastereomers can be separated on a standard achiral GC column.
This methodology has been successfully applied to the enantioselective determination of various compounds. For instance, a robust method was developed for analyzing the optical purity of substituted tetrahydroisoquinolines (THIQs). scirp.org The derivatization with this compound yields diastereomeric carbamates that are well-resolved on a non-polar achiral GC column, with resolution factors (R) exceeding 1.5 in all tested cases. researchgate.netscirp.org Similarly, this approach is used in forensic science to differentiate between the enantiomers of methorphan and amphetamines, which is critical as different enantiomers can have vastly different physiological effects. researchgate.net In the analysis of synthetic cathinones, derivatization with this compound allowed for the separation of ten different compounds into their respective diastereoisomers on a 60-meter achiral column, which were then quantified using tandem mass spectrometry (MS/MS). longdom.orglongdom.org
| Analyte(s) | GC Column Type | Detector | Application |
|---|---|---|---|
| Substituted Tetrahydroisoquinolines (THIQs) | Achiral Non-polar (e.g., Varian VF-1) | FID, MS | Determination of enantiomeric purity researchgate.netscirp.org |
| Methorphan | Achiral | MS | Stereochemical analysis in seized drugs researchgate.net |
| Synthetic Cathinones | Achiral Ultra-inert (60 m) | NCI-MS/MS | Enantioseparation and quantitation in urine longdom.orglongdom.org |
| 2-Hydroxy Acids | Achiral | Not Specified | Enantiomeric separation doi.org |
High-Performance Liquid Chromatography (HPLC) of Chiral Derivatives
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. Derivatization with this compound is also a powerful strategy in HPLC for resolving enantiomers.
A reversed-phase HPLC method was developed to determine the optical purity of metoprolol (B1676517) enantiomers. nih.govsigmaaldrich.com The enantiomers were converted into their diastereomeric carbamate derivatives using this compound, and these were successfully separated on an achiral Inertsil C8 column within 30 minutes. nih.gov A crucial part of this research was to validate the method and confirm that no racemization occurred during the derivatization step, which was verified by comparing the results with those from a direct separation on a chiral column. nih.gov In another application, the four stereoisomers of nadolol, which has three chiral centers, were derivatized with this compound. The resulting four diastereomeric carbamates were then successfully resolved using preparative HPLC with an ODS (C18) column, demonstrating the efficacy of this method for complex molecules. researchgate.net
| Analyte | HPLC Column | Mobile Phase | Detection | Key Finding |
|---|---|---|---|---|
| Metoprolol enantiomers | Inertsil C8 (achiral) | Not specified | Not specified | Baseline separation of diastereomers; no racemization during derivatization nih.gov |
| Nadolol stereoisomers | JAIGEL-ODS-BP-L (preparative) | Methanol-water (84:16, v/v) | UV (230 nm) | Successful resolution of four diastereomeric carbamates researchgate.net |
| 2-Cyanocycloalkanols | Reversed-phase (achiral) | Not specified | Not specified | Optimization of derivatization and HPLC conditions for separation oup.com |
Computational and Theoretical Investigations of Menthyl Chloroformate
Quantum Chemical Calculations on Reactivity and Selectivity
Quantum chemical calculations offer a fundamental understanding of chemical processes by solving the Schrödinger equation for a given molecular system. These calculations can predict molecular structures, energies, and a host of other properties, providing deep insights into reaction mechanisms.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies are instrumental in mapping out the potential energy surfaces of reactions involving (-)-Menthyl chloroformate, allowing for the identification of intermediates, transition states, and the most likely reaction pathways.
For instance, DFT calculations have been employed to investigate the reactions of chloroformates with various nucleophiles. acs.org These studies can elucidate the energetics of competing reaction pathways, such as ring-opening versus dealkylation in reactions with N-alkyl pyrrolidines. acs.org While not specifically focused on this compound, these studies on analogous chloroformates establish a methodological precedent. For example, DFT calculations using the B3LYP functional with the 6-31++G(d,p) basis set, incorporating a polarized continuum model for solvation effects, have successfully explained substituent-dependent product formation. acs.org
In a related study on the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate, DFT calculations were crucial in demonstrating that the direct reaction is not spontaneous and requires a catalyst. mdpi.comresearchgate.net The study delineated two feasible catalytic pathways, calculating the net energy for each and confirming the viability of both routes. mdpi.comresearchgate.net Such computational approaches could be directly applied to understand the reactivity of this compound in similar transformations.
Calculation of Activation Barriers and Transition State Structures
A key outcome of DFT studies is the ability to locate and characterize transition state (TS) structures, which represent the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier, a critical parameter that governs the reaction rate.
Theoretical calculations can determine the activation parameters for reactions, which can then be compared with experimental kinetic data. researchgate.net For example, in the study of gas-phase elimination reactions of chloroformates, the Arrhenius equations derived from experimental data were rationalized by considering a concerted four-membered cyclic transition state. researchgate.net The analysis of activation parameters, often complemented by Natural Bond Order (NBO) and Atoms In Molecules (AIM) analyses, can provide detailed insights into the nature of bond-making and bond-breaking processes in the transition state. researchgate.net
While specific calculations for this compound are not extensively reported in the literature, the methodologies are well-established. For instance, studies on the solvolysis of various chloroformates have used computational methods to understand the change in reaction channels from addition/elimination to ionization based on the stability of the resulting acylium ions. acs.org These studies often employ levels of theory like HF/6-31G(d), B3LYP/6-31G(d), and B3LYP/6-311G(d,p) to calculate gas-phase stabilities. acs.org
Molecular Modeling of Chiral Induction Mechanisms
The primary utility of this compound lies in its role as a chiral derivatizing agent and its use in asymmetric synthesis. Molecular modeling techniques are pivotal in understanding the mechanisms of chiral induction, explaining how the stereochemistry of the menthyl group influences the stereochemical outcome of a reaction.
Modeling the interaction between this compound and a prochiral substrate can reveal the diastereomeric transition states leading to the formation of different stereoisomers. The energy difference between these diastereomeric transition states, which can be calculated using quantum chemical methods, dictates the enantiomeric or diastereomeric excess of the product.
For example, in the derivatization of etodolac (B1671708) with (1R)-(-)-menthyl chloroformate, molecular modeling could be used to visualize the approach of the chiral reagent to the carboxylic acid group of etodolac, helping to rationalize the observed chromatographic separation of the resulting diastereomers. arabjchem.org
Conformational Analysis of Menthyl Chloroformate and Its Key Intermediates
The three-dimensional structure and conformational preferences of this compound and its reaction intermediates are crucial for understanding its reactivity and stereoselectivity. The bulky menthyl group can adopt several conformations, and the relative energies of these conformers can influence the accessibility of the reactive chloroformate moiety.
Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are well-suited for performing conformational analyses. conicet.gov.ar Studies on simpler chloroformates, such as methyl chloroformate and trifluoromethyl chloroformate, have established that the syn conformation (where the O-C single bond is synperiplanar to the C=O double bond) is generally preferred. conicet.gov.ar For trifluoromethyl chloroformate, the syn form is calculated to be more stable than the anti form by 3.98 to 5.66 kcal/mol, depending on the level of theory used. conicet.gov.ar
A thorough conformational analysis of this compound would involve identifying all low-energy conformers of the cyclohexane (B81311) ring (chair, boat, twist-boat) and the rotational isomers around the C-O bond. Such an analysis would be critical for accurately modeling its reactions and understanding how its shape dictates chiral recognition.
Prediction of Spectroscopic Properties for Menthyl Chloroformate Derivatives
Computational chemistry can accurately predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. ajol.info These predictions are invaluable for structure elucidation and for confirming the identity of reaction products.
DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. pulsus.com The calculated shifts can be correlated with experimental data to aid in the assignment of complex spectra. ajol.info For instance, in a study of 1,4-disubstituted-1,2,3-triazole derivatives, the predicted ¹H and ¹³C NMR chemical shifts using the B3LYP/6-311G++(d,p) level of theory showed good agreement with experimental values. ajol.info
Similarly, theoretical calculations can predict the vibrational frequencies in IR and Raman spectra. These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can help in assigning the absorption bands observed in experimental spectra. acs.org
A systematic computational study of the spectroscopic properties of various diastereomeric derivatives of this compound would be a valuable resource for chemists working in the field of stereoselective analysis and synthesis.
In Silico Design of Novel Menthyl Chloroformate Analogues for Enhanced Stereoselectivity
Building upon the understanding gained from the computational studies described above, it is possible to engage in the in silico design of novel chiral derivatizing agents based on the menthyl chloroformate scaffold. By systematically modifying the structure of the menthyl group or the chloroformate moiety, computational methods can be used to predict which analogues might offer enhanced stereoselectivity in specific reactions.
This process would involve:
Generating a library of virtual analogues: Modifying the menthyl backbone with different substituents or altering its stereochemistry.
Modeling the reaction of these analogues with a target substrate: Using DFT to calculate the transition state structures and activation energies for the formation of the different diastereomeric products.
Predicting stereoselectivity: The calculated energy differences between the diastereomeric transition states would provide a prediction of the diastereomeric or enantiomeric excess.
Prioritizing candidates for synthesis: Analogues that are predicted to give the highest stereoselectivity can be prioritized for experimental synthesis and testing.
This rational, computer-aided design approach can significantly accelerate the discovery of new and more effective chiral reagents, moving beyond trial-and-error experimentation. rsc.orgnih.gov
Future Research Directions and Emerging Applications of Menthyl Chloroformate in Chemical Sciences
Integration into Flow Chemistry and Microreactor Systems
The transition from batch to continuous flow processing represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and control. The integration of (-)-Menthyl chloroformate into flow chemistry and microreactor systems is a promising area of research. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for reactions involving reactive intermediates like chloroformates.
Microreactor technology, in particular, offers a high surface-area-to-volume ratio, leading to improved heat and mass transfer. beilstein-journals.org This can be beneficial for managing the exothermicity often associated with chloroformate reactions. The development of continuous-flow processes for derivatization reactions using this compound could lead to automated and high-throughput screening of chiral compounds. beilstein-journals.org Research in this area may focus on optimizing reaction conditions within microfluidic devices to maximize yield and stereoselectivity.
Development of Immobilized Menthyl Chloroformate Reagents
To enhance the recyclability and ease of use of this compound, researchers are exploring the development of immobilized versions of the reagent. cdnsciencepub.com This involves attaching the menthyl chloroformate moiety to a solid support, such as a polymer resin. cdnsciencepub.comnih.gov Polymer-supported reagents offer several advantages, including simplified purification of the product, as the reagent can be easily filtered off after the reaction. yorku.ca
The development of polymer-supported this compound would be particularly valuable for large-scale applications where reagent recovery and reuse are economically and environmentally important. nih.gov Future research will likely focus on optimizing the linker used to attach the chloroformate to the polymer backbone and evaluating the stability and reactivity of these solid-supported reagents over multiple reaction cycles. yorku.causask.ca
Green Solvents and Sustainable Processes for Chloroformate Chemistry
The principles of green chemistry are increasingly influencing the design of chemical processes. marketresearchintellect.com A key focus is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. Research into the use of green solvents for reactions involving this compound is an important future direction. This could include the use of ionic liquids, supercritical fluids, or bio-based solvents.
Applications in Materials Science and Polymer Chemistry
The unique chiral structure of this compound makes it a valuable building block for the synthesis of advanced materials with tailored properties. chemimpex.com
Chiral Polymer Synthesis Utilizing Menthyl Chloroformate
This compound can be used to introduce chiral pendant groups onto polymer backbones. capes.gov.brresearchgate.netgoogle.com This can be achieved by reacting the chloroformate with polymers containing suitable functional groups, such as hydroxyl or amino moieties. The resulting chiral polymers can exhibit unique properties, such as the ability to form helical structures or recognize other chiral molecules. amazonaws.com
The synthesis of novel chiral polymers using this compound opens up possibilities for creating materials with applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics. amazonaws.comscielo.br Research in this area will likely focus on exploring the relationship between the polymer architecture and its chiroptical and recognition properties.
Development of Chiral Recognition Materials
The development of materials capable of distinguishing between enantiomers is crucial for the pharmaceutical and agrochemical industries. chemimpex.comsioc-journal.cn this compound can be used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC). scbt.comresearchgate.netkoreascience.kr These CSPs are prepared by immobilizing the menthyl group onto a solid support, such as silica (B1680970) gel. The chiral environment created by the menthyl groups allows for the separation of racemic mixtures into their individual enantiomers. koreascience.krheraldopenaccess.us
Future research will likely focus on the development of novel chiral recognition materials based on this compound with improved separation efficiency and broader applicability. sioc-journal.cndshs-koeln.de This could involve the synthesis of new polymers or the modification of existing materials to enhance their chiral recognition capabilities.
Exploration of Novel Reaction Manifolds and Synthetic Transformations
While this compound is well-established as a chiral derivatizing agent, there is still scope for exploring its use in novel reaction manifolds and synthetic transformations. chemimpex.comacs.org This could involve its application in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The use of this compound in such reactions could provide a straightforward route to a diverse range of chiral molecules.
Furthermore, researchers are investigating new catalytic systems that can expand the reactivity of chloroformates. oup.com This could lead to the development of new synthetic methods for the preparation of valuable chiral building blocks and intermediates. sigmaaldrich.com The exploration of unconventional reaction conditions, such as photochemical or electrochemical methods, could also unveil new synthetic possibilities for this compound.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 14602-86-9 scbt.com |
| Molecular Formula | C11H19ClO2 scbt.com |
| Molecular Weight | 218.72 g/mol scbt.com |
| Appearance | Colorless clear liquid chemimpex.com |
| Boiling Point | 108 - 109 °C / 11 mmHg chemimpex.com |
| Density | 1.03 g/cm³ chemimpex.com |
| Refractive Index | 1.46 chemimpex.com |
| Optical Rotation | [α]20/D = -78° (neat) chemimpex.com |
Table 2: Applications of this compound in Different Fields
| Field | Application |
| Organic Synthesis | Protecting group for alcohols and amines, preparation of esters and amides. chemimpex.com |
| Pharmaceuticals | Synthesis of pharmaceutical agents, chiral derivatizing agent for drug analysis. chemimpex.comheraldopenaccess.us |
| Agrochemicals | Development of pesticides and herbicides. chemimpex.comchemimpex.com |
| Materials Science | Synthesis of chiral polymers and chiral recognition materials. amazonaws.comkoreascience.kr |
| Analytical Chemistry | Chiral derivatizing agent for GC and HPLC. scbt.comacs.org |
Advanced Analytical Tools for Chiral Purity Assessment Using Menthyl Chloroformate Derivatives
The determination of enantiomeric purity is a critical aspect of chemical sciences, particularly in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often enantiomer-dependent. This compound has emerged as a valuable and widely used chiral derivatizing agent (CDA) for the assessment of chiral purity. scirp.orgresearchgate.netheraldopenaccess.us This indirect approach involves the conversion of a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated and quantified using standard achiral analytical techniques. wikipedia.orgresearchgate.net The reaction with this compound, an optically pure reagent, yields stable diastereomeric carbamates or esters from analytes containing amine or hydroxyl groups, respectively. scirp.orgresearchgate.netkoreascience.kr
The primary advantage of this methodology lies in its robustness and accessibility, as it circumvents the need for expensive chiral stationary phases (CSPs) in chromatography. scirp.orgregistech.com The derivatization process is typically efficient, often proceeding at room temperature, and the resulting diastereomers exhibit sufficient differences in their physicochemical properties to allow for effective separation and quantification. scirp.orgdoi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of diastereomeric derivatives formed from this compound. Following derivatization, the once-indistinguishable NMR spectra of the enantiomers become distinct for the newly formed diastereomers.
In the field of organophosphorus chemistry, ³¹P-NMR spectroscopy has been successfully employed to determine the enantiomeric excess of chiral tertiary phosphines. researchgate.net The derivatization of scalemic mixtures of these phosphines with enantiopure this compound leads to the formation of menthyloxycarbonyl phosphonium (B103445) chlorides. researchgate.net The phosphorus atoms in these diastereomeric salts are in different chemical environments, resulting in separate signals in the ³¹P-NMR spectrum, allowing for direct quantification of the enantiomeric excess. researchgate.net Research has demonstrated that this method leads to the clean formation of diastereomeric salts with baseline separation of the phosphorus resonances. bath.ac.uk
¹H-NMR analysis is also utilized, primarily to confirm the structure of the formed diastereomers and to ensure the derivatization reaction has proceeded as expected without altering the core structure of the analyte. researchgate.netnih.gov
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a frequently used technique for the chiral purity assessment of volatile or semi-volatile compounds derivatized with this compound. researchgate.netnih.gov The key to this method is the ability to separate the resulting diastereomers on common, non-polar achiral GC columns. scirp.orgresearchgate.net
Research has demonstrated the successful application of this technique for determining the optical purity of a series of chiral substituted tetrahydroisoquinolines (THIQs). scirp.orgresearchgate.net After pre-column derivatization with this compound, the diastereomeric carbamates formed were effectively resolved on a standard achiral GC column, with resolution factors (R) consistently exceeding 1.5, indicating excellent separation. scirp.orgresearchgate.net This method proved robust for various THIQs with differing volatility and electronic properties. scirp.org
Similarly, this approach has been applied in forensic analysis to determine the stereochemical composition of methorphan in seized drug samples. researchgate.netnih.gov The enantiomers of methorphan were derivatized with this compound, and the subsequent analysis by GC-MS on a non-chiral column successfully separated the diastereomers, allowing for the identification and quantification of dextromethorphan (B48470) and the controlled substance, levomethorphan. researchgate.netnih.gov Further studies have applied this derivatization strategy to analyze chiral 2-hydroxy acids, converting them into O-(-)-menthoxycarbonylated amide derivatives for GC analysis. doi.org
Table 1: Application of GC for Chiral Purity Analysis with this compound Derivatives
| Analyte Class | Specific Compound(s) | Column Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tetrahydroisoquinolines (THIQs) | Salsolinol and related THIQs | Achiral non-polar | Resolution factors (R) > 1.5 for all diastereomeric carbamates. | scirp.org, researchgate.net |
| Opiates | Dextromethorphan/Levomethorphan | Achiral (5-phenyl)-methylpolysiloxane | Successful determination of stereochemical composition in forensic samples. | researchgate.net, nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another cornerstone analytical tool for the separation of diastereomers derived from this compound. This method is particularly suited for less volatile or thermally labile compounds. The separation is typically achieved using reversed-phase HPLC with a conventional achiral stationary phase, such as C8 or C18 (ODS). koreascience.krtandfonline.comnih.gov
A validated reversed-phase HPLC method was developed to determine the optical purity of metoprolol (B1676517) enantiomers. koreascience.krnih.gov The enantiomers were converted to diastereomeric derivatives with this compound and separated on an Inertsil C8 column. koreascience.krnih.gov The method was highly sensitive, allowing for the determination of as little as 0.05% of one enantiomer in the presence of the other. koreascience.krnih.gov Crucially, a comparison with a direct separation method on a chiral column confirmed that no racemization occurred during the derivatization process. koreascience.krnih.gov
This derivatization strategy has also been applied to the analysis of atenolol (B1665814) enantiomers in whole blood. tandfonline.com After extraction, the analytes were derivatized with this compound, and the resulting diastereomers were separated on a Hypersil ODS column with fluorescence detection, achieving excellent resolution and linearity for quantification in biological samples. tandfonline.com
Table 2: Application of HPLC for Chiral Purity Analysis with this compound Derivatives
| Analyte Class | Specific Compound(s) | Column Type | Mobile Phase Example | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Beta-blockers | Metoprolol | Reversed-phase (Inertsil C8) | Not specified in abstract | LOD of 0.05% for minor enantiomer; no racemization observed. | koreascience.kr, nih.gov |
| Beta-blockers | Atenolol | Reversed-phase (Hypersil ODS) | Acetonitrile/water/methanol (43/32/25, V:V:V) | Successful stereospecific assay in human whole blood with resolution > 1.5. | tandfonline.com |
| Adrenergic Drugs | Racemic adrenergic drugs | Reversed-phase | Methanol-water (84:16, v/v) | Stereospecific analysis achieved after precolumn derivatization. | sigmaaldrich.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (1R)-(-)-Menthyl chloroformate |
| (R)-(-)-Menthyl chloroformate ((R)-MCF) |
| Atenolol |
| Dextromethorphan |
| Lactic acid |
| Levomethorphan |
| Metoprolol |
| Salsolinol |
| Tetrahydroisoquinolines (THIQs) |
| Tocainide |
| Acetonitrile |
| Methanol |
| Water |
| Ethyl acetate |
| Toluene |
| Triethylamine |
| tert-Butylamine |
| n-Hexane |
| Ethanol |
| 2-Propanol |
Q & A
Q. What is the role of (-)-menthyl chloroformate in enantiomeric resolution, and how is it applied in HPLC method development?
this compound is a chiral derivatizing agent used to convert enantiomers into diastereomers, enabling separation via reversed-phase HPLC. For example, it reacts with amino acids or β-blockers (e.g., metoprolol, nadolol) to form stable diastereomeric derivatives, which can be resolved using conventional C18 columns and methanol/water mobile phases . Key steps include:
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is moisture-sensitive and reacts violently with water, releasing toxic hydrogen chloride gas. Essential precautions include:
Q. What physicochemical properties of this compound influence its reactivity and stability?
Key properties include:
- Boiling point : 70°C, requiring low-temperature reactions to prevent decomposition.
- Optical purity : ≥99% (GLC), ensuring high enantioselectivity in derivatization.
- Solubility : Miscible with methanol, ethanol, and chloroform but hydrolyzes in aqueous media .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-mediated derivatization of polar analytes?
Optimization involves:
- Solvent selection : Aqueous methanol (pH 4–6) minimizes hydrolysis while maintaining solubility.
- Temperature control : Room temperature (20–25°C) balances reaction speed and stability.
- Molar ratios : A 2:1 excess of this compound ensures complete derivatization, verified via TLC or LC-MS .
Q. What are the advantages and limitations of using this compound in GC-FID vs. HPLC-UV for chiral analysis?
- GC-FID : Requires volatile derivatives (e.g., methyl/ethyl esters). (-)-Menthyl derivatives enhance volatility but may require trimethylsilylation for polar analytes.
- HPLC-UV : Offers better resolution for non-volatile or thermally labile compounds (e.g., nadolol diastereomers). However, method validation must address potential racemization during derivatization .
Q. How can researchers address low diastereomeric excess (de) when using this compound?
Low de often stems from:
Q. What toxicological data from related chloroformates can inform risk assessments for this compound?
While specific data are limited, methyl/ethyl chloroformates exhibit:
Q. How should researchers validate analytical methods using this compound to meet ICH guidelines?
Validation requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
